3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-N-propyl-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-2-11-21-19(25)17-16(14-5-3-4-6-15(14)22-17)23-18(24)12-7-9-13(20)10-8-12/h3-10,22H,2,11H2,1H3,(H,21,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHIPLLLNHFLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Disconnection Strategy
The target molecule can be dissected into two primary fragments:
- 4-Chlorobenzoyl chloride : Derived from 4-chlorobenzoic acid via chlorination.
- N-Propyl-1H-indole-2-carboxamide : Synthesized through indole ring formation followed by carboxamide functionalization.
This disconnection aligns with modular synthesis principles, enabling parallel preparation of intermediates before final coupling.
Synthesis of 4-Chlorobenzoyl Chloride
Procedure :
- Charge 4-chlorobenzoic acid (1.0 equiv) into anhydrous dichloromethane (DCM) under inert atmosphere.
- Add thionyl chloride (1.2 equiv) dropwise at 0°C.
- Reflux at 40°C for 4 hr until gas evolution ceases.
- Remove excess thionyl chloride via rotary evaporation.
Key Data :
Indole-2-Carboxylic Acid Synthesis
Hemetsberger–Knittel Approach (Source):
- Condense methyl 2-azidoacetate with substituted benzaldehyde via Knoevenagel reaction.
- Thermolysis of azide intermediate at 160°C induces cyclization to ethyl indole-2-carboxylate.
- Saponify ester using NaOH/EtOH/H₂O (3:1:1) at reflux.
Optimization Notes :
- Temperature control during cyclization prevents decomposition (optimal: 160°C ± 5°C).
- Saponification yield improves with microwave assistance (85% vs. 72% conventional).
N-Propyl Carboxamide Formation
Coupling Strategies
Method A (BOP-Mediated) :
- Dissolve indole-2-carboxylic acid (1.0 equiv) and propylamine (1.1 equiv) in anhydrous DMF.
- Add BOP reagent (1.05 equiv) and DIPEA (3.0 equiv).
- Stir at RT for 12 hr under N₂.
- Quench with ice-water, extract with EtOAc, and purify via silica chromatography.
Method B (EDC/DMAP) :
- Activate carboxylic acid with EDC (1.2 equiv) and DMAP (0.1 equiv) in DCM.
- Add propylamine (1.5 equiv) after 30 min activation.
- Stir for 6 hr at RT.
Comparative Performance :
| Parameter | BOP Method | EDC Method |
|---|---|---|
| Yield (%) | 78 | 82 |
| Reaction Time (hr) | 12 | 6 |
| Byproduct Formation | <5% | 8–12% |
Source demonstrates EDC’s faster kinetics but higher impurity burden versus BOP’s cleaner profile.
Final Coupling: 4-Chlorobenzamido Installation
Amide Bond Formation
Standard Protocol :
- Suspend N-propyl-1H-indole-2-carboxamide (1.0 equiv) in anhydrous THF.
- Add 4-chlorobenzoyl chloride (1.05 equiv) followed by Et₃N (2.5 equiv).
- Reflux at 65°C for 8 hr.
- Concentrate and recrystallize from ethanol/water (4:1).
Critical Parameters :
Alternative Activation Methods
Mixed Anhydride Approach :
- Generate in situ chloroformate by reacting 4-chlorobenzoic acid with ClCO₂Et.
- Couple with indole carboxamide using N-methylmorpholine base.
Advantages :
- Avoids handling corrosive acyl chlorides
- Suitable for heat-sensitive substrates
Limitations :
Purification and Analytical Characterization
Crystallization Optimization
Solvent Screening :
| Solvent System | Purity (%) | Crystal Habit |
|---|---|---|
| EtOH/H₂O (4:1) | 99.2 | Needles |
| Acetone/Hexane (1:3) | 98.7 | Prisms |
| MeCN | 97.5 | Amorphous |
Ethanol/water mixtures provided optimal purity and reproducible crystal morphology.
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 11.32 (s, 1H, indole NH)
- δ 8.45 (t, J = 5.6 Hz, 1H, CONH)
- δ 7.85–7.40 (m, 6H, aromatic)
- δ 3.25 (q, 2H, CH₂CH₂CH₃)
- δ 1.55 (sextet, 2H, CH₂CH₃)
- δ 0.90 (t, 3H, CH₃)
HRMS (ESI+) :
Process Optimization and Scale-Up Considerations
Green Chemistry Metrics
E-Factor Analysis :
| Step | E-Factor (kg waste/kg product) |
|---|---|
| Acyl Chloride Formation | 4.2 |
| Indole Synthesis | 8.7 |
| Final Coupling | 6.1 |
Implementation of solvent recovery systems reduced total E-factor by 38% in pilot-scale runs.
Continuous Flow Approaches
Microreactor Synthesis :
- Residence time: 12 min vs. 8 hr batch
- Yield improvement: 91% vs. 89%
- Productivity: 2.1 kg/day per liter reactor volume
Flow chemistry demonstrates potential for hazardous intermediate (acyl chloride) containment and heat management.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorobenzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce amines .
Scientific Research Applications
3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Core Heterocycles
(a) Indole-Based Analogs
- (E)-6-Chloro-3-(3-((2-Methoxybenzyl)amino)-3-oxoprop-1-en-1-yl)-N-propyl-1H-indole-2-carboxamide (Compound 17) Key Differences: Substitution at the 6-position (Cl vs. 4-chlorobenzamido) and addition of a (2-methoxybenzyl)amino-propenoyl group. Synthesis: Prepared via a two-step procedure (62% yield, 96% purity) involving intermediates 9c and 11c. HRMS (m/z 412.4123) and HPLC (retention time 13.8 min) confirmed structure . Relevance: The extended conjugated system may enhance interactions with hydrophobic enzyme pockets, though steric effects could reduce bioavailability compared to the target compound.
3-(Azidomethyl)-N-(4-Benzoylphenethyl)-5-chloro-1H-indole-2-carboxamide
- Key Differences : Azidomethyl group at the 3-position and 5-chloro substitution.
- Synthesis : Derived from N-(4-benzoylphenethyl)-5-chloro-3-(hydroxymethyl)-1H-indole-2-carboxamide using DPPA/DBU. Structural confirmation via $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and HRMS .
- Relevance : The azidomethyl group introduces photoactivatable functionality, enabling covalent binding studies—a feature absent in the target compound.
(b) Non-Indole Heterocycles
N-(3-Chloro-4-methylphenyl)-2-(3-Methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
5-Chloro-1,3-Dimethyl-1H-pyrazole-4-carboxamide
Functional and Pharmacological Insights
- The target compound’s 4-chlorobenzamido group may similarly inhibit lipid peroxidation .
- GPCR Targeting: Indole-2-carboxamides in were designed for cannabinoid receptor studies. The N-propyl chain in the target compound could enhance lipophilicity, favoring CNS penetration .
- Photoaffinity Labeling : The azidomethyl analog’s utility in covalent binding studies highlights a niche application absent in the target compound .
Biological Activity
3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features an indole core, which is known for its diverse biological activities. The specific substitutions at the 4-position of the benzamide and the N-propyl group contribute to its unique chemical properties. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may function as an enzyme inhibitor, affecting pathways relevant to disease processes. Notably, it has been observed to modulate the activity of certain receptors and enzymes, leading to potential therapeutic effects against various diseases .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study reported that derivatives of indole-2-carboxamides, including this compound, showed significant cytotoxicity against several cancer cell lines with IC50 values ranging from 0.13 to 6.85 μM .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis induction |
| A549 (Lung) | 4.5 | Cell cycle arrest |
| HeLa (Cervical) | 3.8 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown antimicrobial properties. Studies have indicated its effectiveness against a range of pathogenic bacteria and fungi, suggesting potential applications in treating infections.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) below 10 μg/mL for both bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications at various positions on the indole ring or the benzamide moiety can enhance or diminish its efficacy. For instance, halogen substitutions have been shown to improve potency against certain cancer cell lines due to increased lipophilicity and receptor affinity .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency |
| Alteration of alkyl chain | Variable effects |
| Changes in carboxamide group | Enhanced receptor binding |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves coupling 1H-indole-2-carboxylic acid derivatives with substituted benzamides using carbodiimide-based coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM). Key steps include:
- Stepwise amidation : Sequential addition of 2,6-lutidine as a base to activate the carboxylic acid group.
- Temperature control : Maintaining reaction temperatures at 0–5°C during TBTU addition to minimize side reactions.
- Purification : Column chromatography or recrystallization using hexane:ethyl acetate (9:3 v/v) to isolate the target compound.
- Validation : Confirm purity via TLC, NMR (δ ~7–8 ppm for aromatic protons), and elemental analysis (≤0.5% deviation from theoretical values) .
Q. How can spectroscopic techniques (NMR, X-ray crystallography) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (e.g., indole NH at δ ~11–12 ppm, chlorobenzamido protons at δ ~7.5–8.5 ppm) and carbonyl carbons (amide C=O at δ ~165–170 ppm). DMSO-d6 is the preferred solvent due to the compound’s solubility .
- X-ray crystallography : Single-crystal analysis reveals bond angles (e.g., C–N–C in the indole core ~120°) and intermolecular interactions (e.g., hydrogen bonding between amide groups), which validate the proposed structure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Control for stereochemistry : Verify enantiomeric purity using chiral HPLC, as impurities in stereoisomers may lead to conflicting bioactivity results.
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and normalize data to internal controls (e.g., β-actin for Western blots).
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., N-(3-chloro-4-methylphenyl)-imidazole derivatives) to identify trends in substituent effects on activity .
Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Fragment-based design : Synthesize derivatives with modifications to the chlorobenzamido group (e.g., replacing Cl with Br or CF3) and the N-propyl chain (e.g., cyclopropyl or branched alkyl groups).
- High-throughput screening (HTS) : Use 96-well plates to test inhibition of kinases (e.g., JAK2 or EGFR) at varying concentrations (1 nM–10 µM).
- Computational docking : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding affinities to target proteins, prioritizing analogs with ΔG ≤ −8 kcal/mol .
Q. How can computational methods enhance the prediction of this compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- Reaction path search : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates and transition states, reducing trial-and-error in synthesis .
- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bond acceptors in the carboxamide group).
- ADMET prediction : Tools like SwissADME can forecast solubility (LogP ≤3.5) and cytochrome P450 inhibition risks .
Q. What strategies mitigate solubility challenges during in vitro biological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO:water (≤0.1% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility.
- Pro-drug design : Introduce ionizable groups (e.g., phosphate esters) to the N-propyl chain, which hydrolyze in physiological conditions.
- Dynamic light scattering (DLS) : Monitor particle size distribution (aim for ≤200 nm) to confirm colloidal stability .
Q. What are the key structural analogs of this compound, and how do their properties inform further research?
- Methodological Answer :
- Analog Table :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
